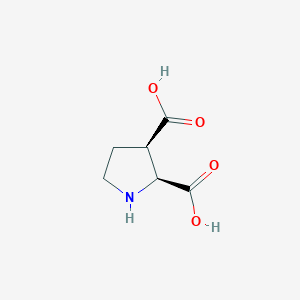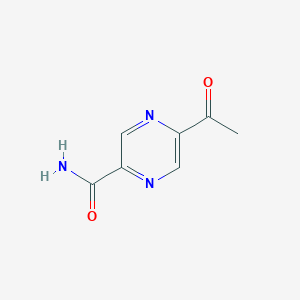
5-Acetylpyrazin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylpyrazine-2-carboxamide is an organic compound with the molecular formula C7H7N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Wissenschaftliche Forschungsanwendungen
5-Acetylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitubercular activities.
Material Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Related compounds such as quinoline-carboxamide derivatives have shown potential as anti-proliferative agents and pim-1 kinase inhibitors . Another related compound, 3-phenoxypyrazine-2-carboxamide, has been identified as a potent TGR5 agonist . TGR5 is an important target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Mode of Action
For instance, Pim-1 kinase inhibitors can interfere with the function of Pim-1 kinase, a protein involved in cell survival and proliferation . TGR5 agonists can stimulate TGR5, a G-protein-coupled bile acid receptor involved in energy homeostasis .
Biochemical Pathways
Compounds that inhibit pim-1 kinase or stimulate tgr5 could potentially affect a variety of biochemical pathways related to cell survival, proliferation, and energy homeostasis .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how a drug is processed in the body and its bioavailability .
Result of Action
Based on the actions of similar compounds, it can be hypothesized that it may have anti-proliferative effects or modulate energy homeostasis .
Action Environment
The action, efficacy, and stability of 5-Acetylpyrazine-2-carboxamide could potentially be influenced by various environmental factors. For instance, the presystemic interactions of orally administered drugs with gut microbiota can contribute to the holistic benefits of the drugs . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Starting Materials: Pyrazine-2-carboxylic acid, acetyl chloride, pyridine.
Reaction Conditions: Reflux in an organic solvent such as toluene or dichloromethane.
Purification: Recrystallization from a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of 5-Acetylpyrazine-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-Carboxypyrazine-2-carboxamide.
Reduction: 5-(Hydroxymethyl)pyrazine-2-carboxamide.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar structure but different functional groups.
5-Methylpyrazine-2-carboxamide: Another derivative of pyrazine with potential antimicrobial properties.
6-Chloropyrazine-2-carboxamide: A chlorinated derivative with enhanced lipophilicity and biological activity.
Uniqueness
5-Acetylpyrazine-2-carboxamide is unique due to its acetyl functional group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
5-acetylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4(11)5-2-10-6(3-9-5)7(8)12/h2-3H,1H3,(H2,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPVAENMJMTCLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
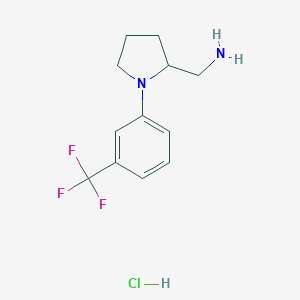
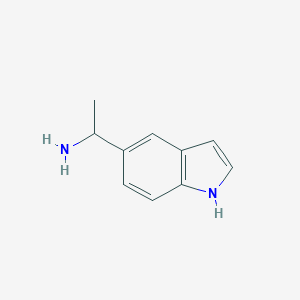

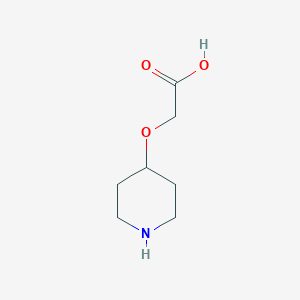
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
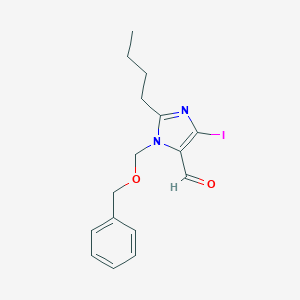
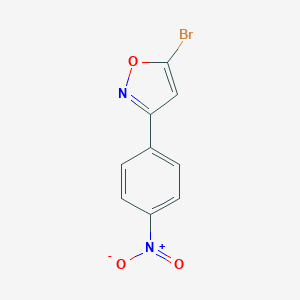
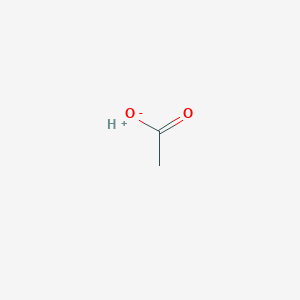
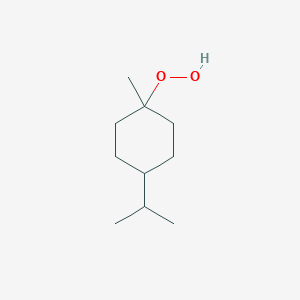
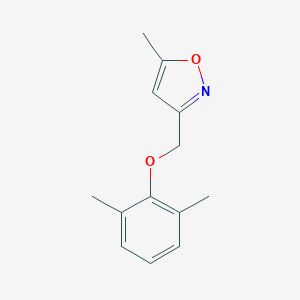
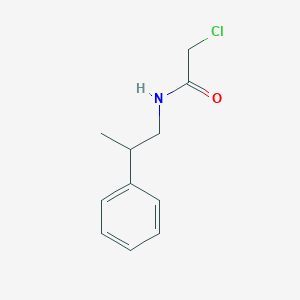
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
